molecular formula C27H22ClFN2O3 B2526387 (E)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-fluorophenyl)acrylamide CAS No. 329783-34-8

(E)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B2526387
CAS RN: 329783-34-8
M. Wt: 476.93
InChI Key: AXRRNSDLZVADQE-CXUHLZMHSA-N
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Description

(E)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C27H22ClFN2O3 and its molecular weight is 476.93. The purity is usually 95%.
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Scientific Research Applications

PET Radioligands for Neurological Imaging

A study on the synthesis and evaluation of a Positron Emission Tomography (PET) radioligand for metabotropic glutamate receptor subtype 4 (mGlu4) highlights the use of similar chemical structures in neurological imaging. The compound N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide, akin to the query chemical, showed improved binding affinity and was labeled with 18F for PET imaging, suggesting potential applications in brain disorders research (Kil et al., 2014).

Protein Fluorescence Quenching

Research into acrylamide derivatives, such as those related to the query compound, has been applied in studies of protein structure and function. Acrylamide is known for its efficiency in quenching tryptophanyl fluorescence in proteins, providing insights into the exposure and dynamics of tryptophan residues. This method has been utilized for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).

Antimicrobial and Antipathogenic Activities

Studies on acylthioureas, with structural similarities to the query compound, have demonstrated significant antimicrobial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such derivatives in developing novel anti-microbial agents with antibiofilm properties, highlighting another avenue of research application for the query chemical (Limban et al., 2011).

Material Science and Polymer Chemistry

Research on the graft polymerization of acrylamide on cellulose, incorporating benzophenone as a photo-initiator, illustrates the application of acrylamide derivatives in creating functional materials. The resulting polymers exhibit antibacterial properties and enhanced thermal stability, demonstrating the chemical's utility in the development of novel materials with potential biomedical and industrial applications (Hong et al., 2009).

Safety and Biochemical Impact of Acrylamide

A comprehensive review on the chemistry, biochemistry, and safety of acrylamide, a compound related to the query chemical, discusses its widespread use in industrial applications and the potential health risks associated with its presence in foods. This research underscores the importance of understanding the biochemical impact of such chemicals, contributing to public health and safety regulations (Friedman, 2003).

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN2O3/c28-20-10-14-22(15-11-20)30(25(32)16-9-19-7-12-21(29)13-8-19)17-3-4-18-31-26(33)23-5-1-2-6-24(23)27(31)34/h1-2,5-16H,3-4,17-18H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRRNSDLZVADQE-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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